molecular formula C19H18N2O4 B15200985 2-(1,3-dioxoisoindolin-2-yl)-N-(3-methoxyphenethyl)acetamide

2-(1,3-dioxoisoindolin-2-yl)-N-(3-methoxyphenethyl)acetamide

Cat. No.: B15200985
M. Wt: 338.4 g/mol
InChI Key: TZGKUWLHDNDDRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-dioxoisoindolin-2-yl)-N-(3-methoxyphenethyl)acetamide is a complex organic compound that belongs to the class of isoindolinone derivatives This compound is characterized by the presence of a phthalimide moiety linked to an acetamide group, which is further substituted with a 3-methoxyphenethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxoisoindolin-2-yl)-N-(3-methoxyphenethyl)acetamide typically involves the following steps:

    Formation of Phthalimide Intermediate: The initial step involves the reaction of phthalic anhydride with ammonia or a primary amine to form phthalimide.

    N-Alkylation: The phthalimide intermediate is then subjected to N-alkylation using 3-methoxyphenethyl bromide in the presence of a base such as potassium carbonate.

    Acetylation: The final step involves the acetylation of the N-alkylated phthalimide with acetic anhydride to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dioxoisoindolin-2-yl)-N-(3-methoxyphenethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide or methoxyphenethyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-(1,3-dioxoisoindolin-2-yl)-N-(3-methoxyphenethyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: This compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand its interaction with biological targets and its mechanism of action.

    Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(1,3-dioxoisoindolin-2-yl)-N-(3-methoxyphenethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phthalimide moiety is known to interact with protein targets, potentially inhibiting their activity. The methoxyphenethyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-dioxoisoindolin-2-yl)-N-phenylacetamide: Similar structure but lacks the methoxyphenethyl group.

    2-(1,3-dioxoisoindolin-2-yl)-N-(2-methoxyphenethyl)acetamide: Similar structure with a different substitution pattern on the phenethyl group.

Uniqueness

2-(1,3-dioxoisoindolin-2-yl)-N-(3-methoxyphenethyl)acetamide is unique due to the presence of the 3-methoxyphenethyl group, which may confer distinct biological activity and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C19H18N2O4

Molecular Weight

338.4 g/mol

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-[2-(3-methoxyphenyl)ethyl]acetamide

InChI

InChI=1S/C19H18N2O4/c1-25-14-6-4-5-13(11-14)9-10-20-17(22)12-21-18(23)15-7-2-3-8-16(15)19(21)24/h2-8,11H,9-10,12H2,1H3,(H,20,22)

InChI Key

TZGKUWLHDNDDRR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CCNC(=O)CN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.